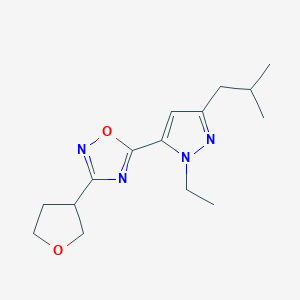

![molecular formula C18H28N4O2 B5513464 (3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. For instance, piperidine-mediated [3 + 3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles has been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives (Zhang et al., 2021). Moreover, one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides introduces iodine at the previously unfunctionalized 3-position of pyrrolidines and piperidines, demonstrating the versatility of synthesis methods (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of piperidine and pyridine derivatives is often characterized by NMR, MS, and X-ray single crystal diffraction. For example, the novel structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed using these techniques, highlighting the importance of accurate structural determination in chemical research (Feng, 2011).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, such as the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes with divergent regioselectivity, leading to the synthesis of functional compounds (Demidov et al., 2021). These reactions are pivotal for creating compounds with potential pharmacological activities.

Physical Properties Analysis

The physical properties, including the solid-state fluorescence and thermal stabilities of piperidine derivatives, can be significantly influenced by the presence of different substituents. For example, compounds with heterocyclic moieties and amine functionalities exhibit strong fluorescence and good thermal stability (Raghavaiah et al., 2016).

Aplicaciones Científicas De Investigación

Piperidine Derivatives in Scientific Research

Piperidine derivatives are significant in medicinal chemistry due to their presence in a wide range of biologically active compounds. For instance, piperidine rings are a common motif in pharmaceuticals that target central nervous system disorders, including anticonvulsants and antidepressants. They are also found in molecules with antimycobacterial properties. A notable example includes the synthesis and biological evaluation of spiro-piperidin-4-ones, which demonstrated in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Kumar et al., 2008). Additionally, piperidine structures have been explored for their hydrogen bonding capabilities, contributing to the understanding of their interactions in complex biological systems (Kubicki et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(3R,4R)-4-amino-3-hydroxypiperidin-1-yl]-[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-21(13-6-3-2-4-7-13)17-14(8-5-10-20-17)18(24)22-11-9-15(19)16(23)12-22/h5,8,10,13,15-16,23H,2-4,6-7,9,11-12,19H2,1H3/t15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQHFMMGHLBAGH-HZPDHXFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3CCC(C(C3)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3CC[C@H]([C@@H](C3)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

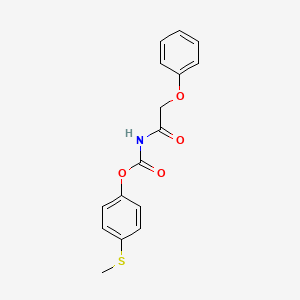

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)

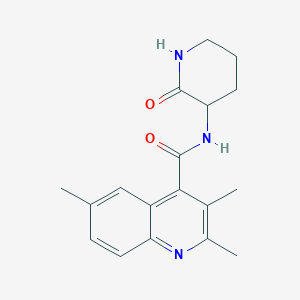

![(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)

![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)